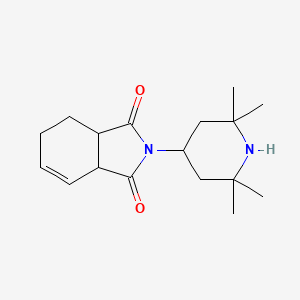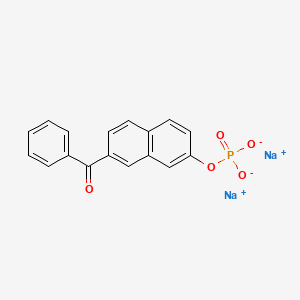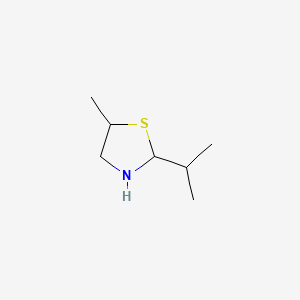
5-Methyl-2-(1-methylethyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(1-methylethyl)thiazolidine is a heterocyclic organic compound belonging to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. This particular compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methylethyl)thiazolidine typically involves the reaction of 1,2-aminothiols with aldehydes. This click-type reaction is efficient and stable under physiological conditions and does not require any catalyst . The reaction can be carried out in aqueous or organic solvents, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for thiazolidines often involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1-methylethyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazolidines, which can have diverse biological activities .
Scientific Research Applications
5-Methyl-2-(1-methylethyl)thiazolidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-methylethyl)thiazolidine involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, leading to the modulation of enzyme activity and signaling pathways . This compound can also act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-2-(1-methylethyl)thiazolidine include:
Thiazolidin-4-one: A derivative of thiazolidine with a carbonyl group at the fourth position, used in medicinal chemistry.
Thiazolidinedione: A class of compounds used as antidiabetic agents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
116112-98-2 |
|---|---|
Molecular Formula |
C7H15NS |
Molecular Weight |
145.27 g/mol |
IUPAC Name |
5-methyl-2-propan-2-yl-1,3-thiazolidine |
InChI |
InChI=1S/C7H15NS/c1-5(2)7-8-4-6(3)9-7/h5-8H,4H2,1-3H3 |
InChI Key |
WZLOKWBSXYIGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(S1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




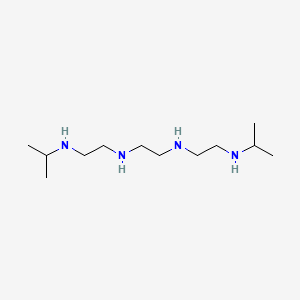
![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
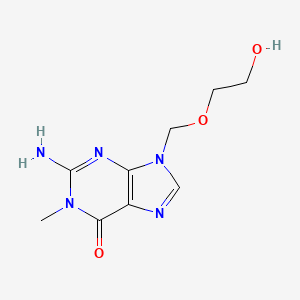
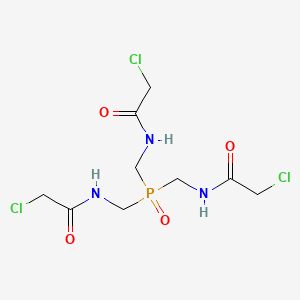
![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)
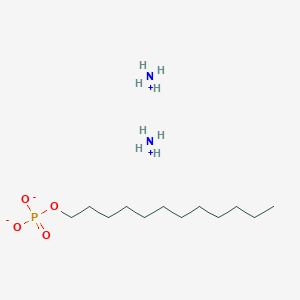
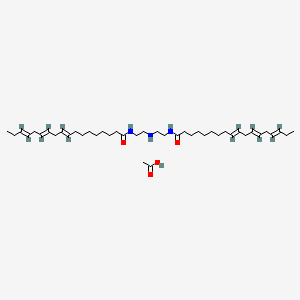
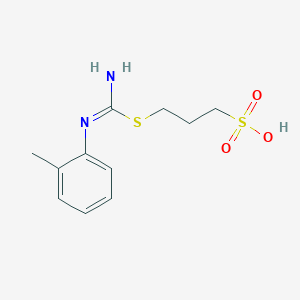

![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)
